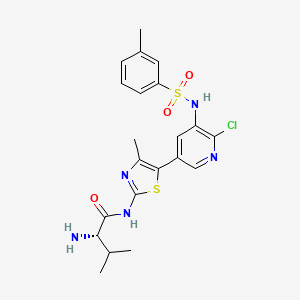
PMPA sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMPA sodium: . This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of PMPA sodium involves multiple steps, starting from readily available raw materials. One common synthetic route includes the reaction of diethyl phosphite with a suitable aldehyde to form a phosphonate ester, followed by hydrolysis to yield the phosphonic acid . The phosphonic acid is then reacted with sodium hydroxide to form the sodium salt.
Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any undesired contaminants .
Chemical Reactions Analysis
Types of Reactions: : PMPA sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction can produce phosphonic acid derivatives .
Scientific Research Applications
PMPA sodium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in inhibiting glutamate carboxypeptidase 2, which is involved in neurotransmitter regulation.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
PMPA sodium exerts its effects by inhibiting the enzyme glutamate carboxypeptidase 2 (GCP II). This inhibition prevents the breakdown of N-acetylaspartylglutamate (NAAG) into glutamate and N-acetylaspartate, thereby reducing the levels of glutamate, a neurotransmitter involved in excitotoxicity . The molecular targets and pathways involved include the binding of this compound to the active site of GCP II, leading to the inhibition of its enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Tenofovir: Another phosphonate compound used as an antiviral agent.
Adefovir: Similar to tenofovir, used in the treatment of hepatitis B.
Cidofovir: An antiviral compound used to treat cytomegalovirus infections.
Uniqueness: : PMPA sodium is unique due to its selective inhibition of glutamate carboxypeptidase 2, which makes it particularly valuable in neurological research and potential therapeutic applications . Unlike other similar compounds, this compound specifically targets the enzyme involved in neurotransmitter regulation, offering a distinct mechanism of action .
Properties
Molecular Formula |
C6H11Na4O7P |
|---|---|
Molecular Weight |
318.08 g/mol |
InChI |
InChI=1S/C6H11O7P.4Na/c7-5(8)2-1-4(6(9)10)3-14(11,12)13;;;;/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13);;;; |
InChI Key |
KWMFJFBCJSXCFK-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(CP(=O)(O)O)C(=O)O.[Na].[Na].[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


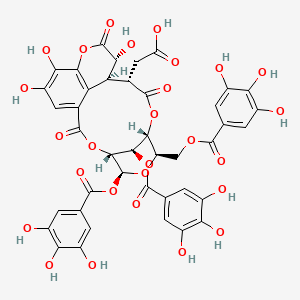

![(4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid](/img/structure/B10821630.png)

![(1S,2S)-2-[[4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol](/img/structure/B10821640.png)
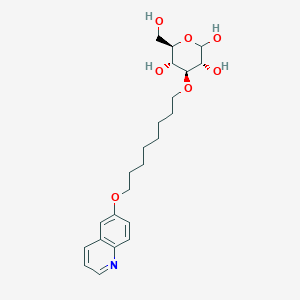

![8-[3-(Dimethylamino)propoxy]-5-hydroxy-2-phenyl-7-phenylmethoxychromen-4-one](/img/structure/B10821656.png)
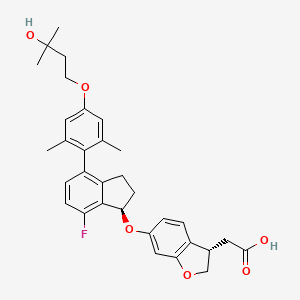

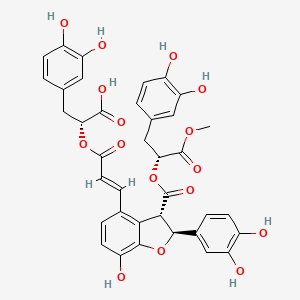

![2-[(4R,5S,7R,8R,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821710.png)
